molecular formula C20H18ClNO4S B6073379 3-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMAMIDO]-3-(4-ETHOXYPHENYL)PROPANOIC ACID

3-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMAMIDO]-3-(4-ETHOXYPHENYL)PROPANOIC ACID

Cat. No.: B6073379
M. Wt: 403.9 g/mol
InChI Key: CBZANZBYNIJPQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMAMIDO]-3-(4-ETHOXYPHENYL)PROPANOIC ACID is a complex organic compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 3-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMAMIDO]-3-(4-ETHOXYPHENYL)PROPANOIC ACID typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Chemical Reactions Analysis

3-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMAMIDO]-3-(4-ETHOXYPHENYL)PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMAMIDO]-3-(4-ETHOXYPHENYL)PROPANOIC ACID involves its interaction with specific molecular targets and pathways. For instance, benzothiophene derivatives are known to inhibit enzymes such as topoisomerases, which are involved in DNA replication and repair . This inhibition can lead to the disruption of cellular processes and ultimately cell death, making these compounds potential candidates for anti-cancer therapies.

Comparison with Similar Compounds

Similar compounds to 3-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMAMIDO]-3-(4-ETHOXYPHENYL)PROPANOIC ACID include other benzothiophene derivatives such as:

What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and therapeutic potential.

Properties

IUPAC Name

3-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO4S/c1-2-26-13-9-7-12(8-10-13)15(11-17(23)24)22-20(25)19-18(21)14-5-3-4-6-16(14)27-19/h3-10,15H,2,11H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZANZBYNIJPQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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